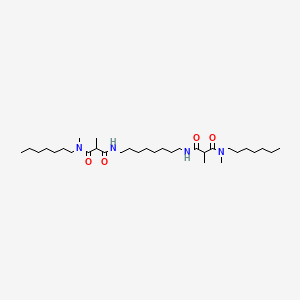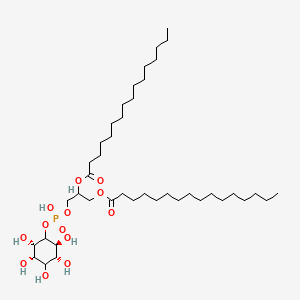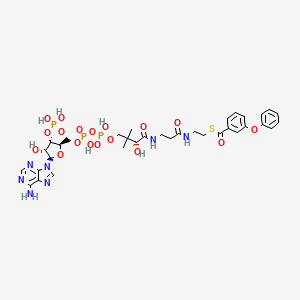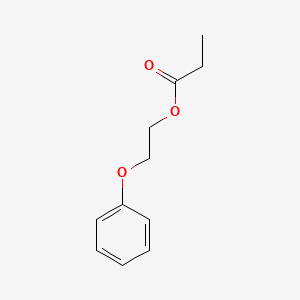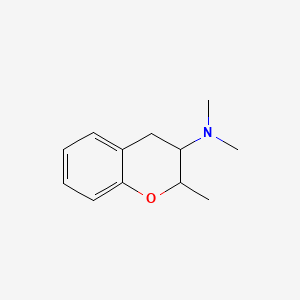![molecular formula C12H9N5O2S B1207196 8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline](/img/structure/B1207196.png)
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline is an aryl sulfide.
Applications De Recherche Scientifique
Biological Activity and Antimicrobial Properties
Quinoline-triazole compounds are known for their significant biological activity. A novel series of quinoline incorporated triazole derivatives have shown remarkable bioactivities, outperforming standard drugs in some cases. These compounds were synthesized and characterized, proving their potential as potent antimicrobial agents (D'Souza, Nayak, D'mello, & Dayananda, 2020).
Antimalarial and Antiviral Activities
Further research into quinoline-triazole compounds has revealed their efficacy in combatting diseases such as malaria and potentially even SARS-CoV-2. Certain compounds synthesized in this domain have demonstrated strong antimalarial activity against Plasmodium falciparum, offering promising avenues for future antimalarial drugs. Additionally, some compounds have shown potential anti-SARS-CoV-2 activity, opening up possibilities for new treatments in the face of global pandemics (Zapol’skii, Berneburg, Bilitewski, Dillenberger, et al., 2022).
Antibacterial and Antifungal Efficacy
The antimicrobial spectrum of quinoline-triazole derivatives extends to antibacterial and antifungal properties as well. Synthesized compounds in this category have exhibited excellent antibacterial activity, particularly those containing nitrofuran moieties. This reinforces the potential of quinoline-triazole derivatives in developing new, effective antibacterial agents (Holla, Shridhara, Rao, & Poojary, 2002).
Anticonvulsant Properties
In addition to their antimicrobial properties, certain quinoline-triazole derivatives have shown promising anticonvulsant activities. For instance, specific compounds have exhibited significant protection in maximal electroshock seizure tests, indicating their potential as anticonvulsant agents. This opens up a new therapeutic avenue for quinoline-triazole compounds in the treatment of epilepsy and related conditions (Wang, Deng, Zheng, Zhang, & Quan, 2013).
Antitubercular and Antifungal Agents
Quinoline-triazole derivatives have also been explored for their antitubercular and antifungal properties. Synthesized compounds in this category have been shown to inhibit the growth of tuberculosis-causing bacteria and various fungal species, suggesting their applicability in treating these infections. The regioselective synthesis of these compounds, facilitated by microwave-assisted methods, enhances the efficiency and yield of the process, paving the way for more effective antitubercular and antifungal medications (Nesaragi, Kamble, Bayannavar, Shaikh, et al., 2021).
Propriétés
Nom du produit |
8-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)thio]quinoline |
|---|---|
Formule moléculaire |
C12H9N5O2S |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
8-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]quinoline |
InChI |
InChI=1S/C12H9N5O2S/c1-16-12(14-11(15-16)17(18)19)20-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3 |
Clé InChI |
GHHDGOWHHDYBAW-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)
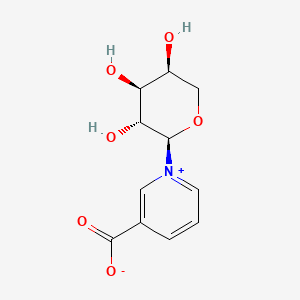
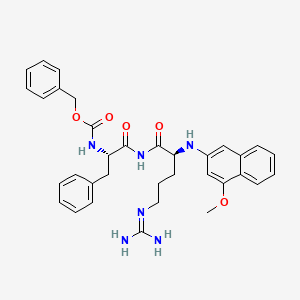

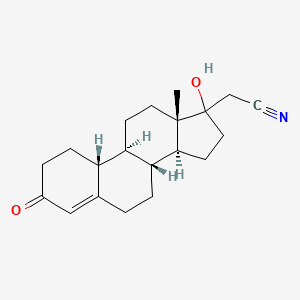
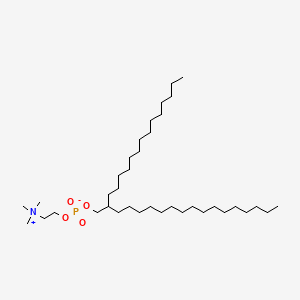
![[(2S,3R)-3-hydroxy-2-(octadec-9-enoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1207123.png)
